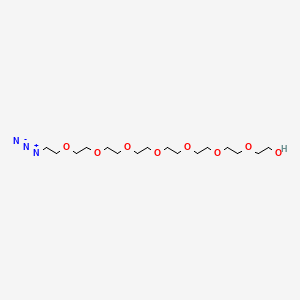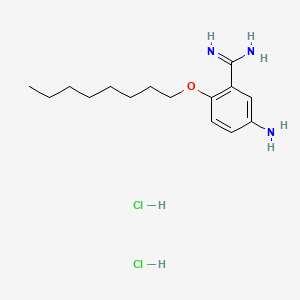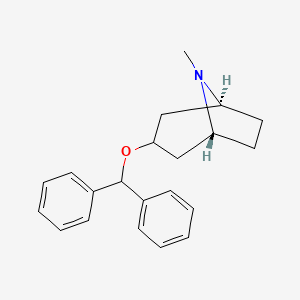
Azida-PEG8-Alcohol
Descripción general
Descripción
Azide-PEG8-Alcohol is a chemical compound that consists of an azide group, an eight-unit polyethylene glycol (PEG) linker, and an alcohol functional group . This compound is widely used in various fields due to its unique properties, including its ability to undergo click chemistry reactions, which are highly efficient and selective.
Aplicaciones Científicas De Investigación
Azide-PEG8-Alcohol has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules and study biological processes.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of functionalized materials and nanostructures.
Mecanismo De Acción
Target of Action
Azide-PEG8-Alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The primary targets of Azide-PEG8-Alcohol are molecules containing Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide group in Azide-PEG8-Alcohol reacts with Alkyne, BCN, or DBCO groups in target molecules to yield a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction known for its reliability, specificity, and biocompatibility . The hydroxyl group at the terminal end of the compound enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
Azide-PEG8-Alcohol is used in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in Azide-PEG8-Alcohol increases its solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of Azide-PEG8-Alcohol’s action is the formation of a stable triazole linkage with target molecules . This can lead to the degradation of specific proteins when the compound is used in the synthesis of PROTACs .
Action Environment
The action of Azide-PEG8-Alcohol is influenced by the presence of target molecules with Alkyne, BCN, or DBCO groups . The reaction conditions, such as pH, can also affect the yield of the reaction .
Análisis Bioquímico
Biochemical Properties
Azide-PEG8-Alcohol plays a significant role in biochemical reactions due to its azide group. The azide group is reactive with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and stable under most conditions , making Azide-PEG8-Alcohol a valuable tool in biochemical research.
Cellular Effects
The hydrophilic PEG spacer in Azide-PEG8-Alcohol increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes
Molecular Mechanism
The azide group in Azide-PEG8-Alcohol can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is a key part of its molecular mechanism of action. The hydroxyl group enables further derivatization or replacement with other functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azide-PEG8-Alcohol can be synthesized through a practical one-pot synthesis method. This involves the conversion of alcohols to azides using sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . The reaction typically proceeds under mild conditions and yields high purity products.
Industrial Production Methods: In industrial settings, the synthesis of Azide-PEG8-Alcohol follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reagents and conditions are carefully controlled to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Azide-PEG8-Alcohol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used in substitution reactions to introduce the azide group.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert the azide group to an amine.
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Major Products Formed:
Alkyl Azides: Formed through substitution reactions.
Primary Amines: Formed through reduction reactions.
Triazoles: Formed through CuAAC reactions.
Comparación Con Compuestos Similares
Azido-PEG-acid: Contains an azide group and a carboxylic acid functional group.
Azido-PEG-amine: Contains an azide group and an amine functional group.
Azido-PEG-NHS ester: Contains an azide group and an N-hydroxysuccinimide ester functional group.
Uniqueness of Azide-PEG8-Alcohol: Azide-PEG8-Alcohol is unique due to its combination of an azide group, an eight-unit polyethylene glycol linker, and an alcohol functional group. This combination provides versatility in chemical reactions, solubility in aqueous and organic solvents, and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMODEBRFGPXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449877 | |
| Record name | O-(2-Azidoethyl)heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352439-36-2 | |
| Record name | O-(2-Azidoethyl)heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Azidoethyl)hepaethylene gycol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)








